Product packaging for 3-aMino-2-naphthaMide(Cat. No.:CAS No. 27533-32-0)

3-aMino-2-naphthaMide

Cat. No.: B2473727
CAS No.: 27533-32-0
M. Wt: 186.214
InChI Key: FAHCDVQMLWBDSF-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Naphthamide Derivatives

The journey of naphthamide derivatives in science is a story of continuous discovery and evolving applications, from early synthetic milestones to their current status as vital components in multiple fields of research.

The historical significance of naphthamide-related structures is closely tied to the development of synthetic chemistry. One of the earliest and most impactful applications emerged in the dye industry with the synthesis of Naphthol AS pigments in 1911. mfa.orgresearchgate.net These compounds, which are anilides of 3-hydroxy-2-naphthoic acid, share a core structural similarity with 3-Amino-2-naphthamide and were revolutionary in producing a range of stable and vibrant colors. mfa.org

In other areas of organic synthesis, naphthamide derivatives were recognized for their utility as chemical intermediates. For instance, research published in 1933 detailed the synthesis of the carcinogen 3-Methylcholanthrene, a process that utilized N,N-diethyl-1-naphthamide as a key reactant. wikipedia.org This highlights the early understanding of the naphthamide scaffold's role in constructing complex polycyclic aromatic compounds. wikipedia.org

While direct historical synthesis methods for this compound are not extensively documented in early literature, modern synthetic routes often proceed from its corresponding carboxylic acid. A representative laboratory-scale synthesis for the precursor, 3-amino-2-naphthoic acid, involves the reaction of 3-hydroxy-2-naphthoic acid with ammonium (B1175870) hydroxide (B78521) in the presence of zinc chloride. This process is conducted under high pressure and elevated temperatures in an autoclave. chemicalbook.com The resulting 3-amino-2-naphthoic acid can then be converted to this compound through standard amidation reactions.

Table 1: Synthesis of 3-Amino-2-naphthoic Acid (Precursor to this compound)

Starting MaterialReagentsConditionsProductReported Yield
3-hydroxy-2-naphthoic acidAmmonium hydroxide, Zinc(II) chloride195°C, High pressure (~10,000-20,000 Torr) for 72 hours3-amino-2-naphthoic acid~70-88%

Initial interest in naphthamide scaffolds was predominantly driven by their application in the dye industry. However, over the 20th and into the 21st century, the focus of research has significantly evolved. Scientists began to recognize that the rigid, planar structure of the naphthalene (B1677914) core was an ideal platform for designing molecules with specific biological activities. dntb.gov.ua This led to a surge in research exploring naphthamide and its related structures, such as naphthalimides, in medicinal chemistry. dntb.gov.uanih.gov The evolution of analytical techniques and computational modeling has further accelerated this trend, allowing for the rational design of novel naphthamide derivatives with tailored properties for various therapeutic and material science applications. nih.gov

Relevance of Naphthamide Core Structure in Medicinal Chemistry and Materials Science

The unique chemical architecture of the naphthamide core makes it a valuable building block in both the development of new drugs and advanced materials. Its properties allow for diverse chemical modifications, leading to a wide array of functional molecules.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that can be modified to bind to multiple, distinct biological targets, leading to a range of bioactive compounds. nih.govbenthamscience.com The naphthamide and naphthalimide scaffolds fit this description perfectly. dntb.gov.ua The planar naphthalene system is adept at intercalating into DNA, a mechanism that is foundational to the activity of many anticancer agents. dntb.gov.ua

Furthermore, the scaffold can be functionalized at various positions, allowing chemists to fine-tune the molecule's pharmacological profile. This versatility has led to the development of naphthamide-based compounds with a broad spectrum of biological activities. dntb.gov.uanih.gov

Table 2: Examples of Bioactivities Associated with Naphthamide and Naphthalimide Scaffolds

BioactivityTherapeutic AreaMechanism/Target (if known)
AnticancerOncologyDNA intercalation, Enzyme inhibition (e.g., topoisomerase)
AntimicrobialInfectious DiseaseInhibition of bacterial efflux pumps, Disruption of cell membranes
AntiviralInfectious DiseaseInhibition of viral replication enzymes
Anti-inflammatoryImmunologyModulation of inflammatory pathways
Enzyme InhibitionNeurology, etc.Inhibition of targets like monoamine oxidase (MAO)

The historical and ongoing importance of naphthamide-related structures in the coloration industry cannot be overstated. This compound itself is used as an intermediate in the synthesis of various dyes and pigments. myskinrecipes.com It serves as a coupling component, reacting with a diazonium salt to form an azo compound. Azo compounds are characterized by the -N=N- functional group and are a dominant class of synthetic colorants.

The most well-known examples are the Naphthol AS pigments, also known as azoic pigments. mfa.org These are produced by the reaction of a diazotized amine with a naphthol derivative, such as a 2-hydroxy-3-naphthoic acid anilide (a structure closely related to naphthamides). researchgate.netwikipedia.org This class of pigments provides a wide range of brilliant and lightfast colors, particularly in the orange to red and violet spectrum, and they are widely used in printing inks, automotive paints, and plastics. mfa.orgwikipedia.orggoogle.com

Table 3: Examples of Naphthol AS Pigments

Pigment NameColor Index NameHue
Naphthol RedPigment Red 170 (PR170)Red
Naphthol Red LightPigment Red 7 (PR7)Red
Naphthol VioletPigment Violet 44 (PV44)Violet
BONA Pigment LakePigment Red 49 (PR49)Red

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B2473727 3-aMino-2-naphthaMide CAS No. 27533-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminonaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHCDVQMLWBDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Amino 2 Naphthamide

Direct Synthesis Strategies

Direct synthesis strategies for 3-amino-2-naphthamide predominantly utilize 3-amino-2-naphthoic acid as the key starting material. The conversion of the carboxylic acid group to a primary amide is the central transformation, which can be achieved through several well-established chemical methods.

The most straightforward pathway to this compound begins with 3-amino-2-naphthoic acid. nih.gov This precursor itself is typically synthesized by heating 3-hydroxy-2-naphthoic acid with ammonia (B1221849) under pressure in the presence of catalysts like zinc chloride. chemicalbook.comorgsyn.org The process involves the amination of the naphthalene (B1677914) ring, converting the hydroxyl group to an amino group. chemicalbook.comorgsyn.org Once obtained, the carboxylic acid moiety of 3-amino-2-naphthoic acid can be converted to the corresponding amide.

The formation of the amide bond from a carboxylic acid is a fundamental transformation in organic chemistry. One common laboratory method involves the activation of the carboxylic acid followed by reaction with an amine source. For the synthesis of N-substituted naphthamides, condensing agents such as N,N'-dicyclohexylcarbodiimide (DCC) are effective. This approach facilitates the reaction between a carboxylic acid, like 1-hydroxy-2-naphthoic acid, and various amines under mild conditions to produce the desired amide in good yields. acs.org This principle is directly applicable to the synthesis of this compound from 3-amino-2-naphthoic acid using ammonia or an ammonia equivalent.

Another established route is the conversion of the carboxylic acid to a more reactive acyl chloride. For instance, 3-hydroxy-2-naphthoic acid can be treated with thionyl chloride to form 3-hydroxy-2-naphthoyl chloride. google.com This reactive intermediate can then be condensed with an amine, such as 5-aminobenzimidazolone, to yield the corresponding N-substituted naphthamide. google.com A similar strategy can be employed starting from 3-amino-2-naphthoic acid to produce the parent this compound.

Starting MaterialReagent(s)ProductKey TransformationReference
3-Hydroxy-2-naphthoic acid1. Thionyl Chloride2. 5-Aminobenzimidazolone3-Hydroxy-N-benzimidazolon-5-yl-2-naphthamideAcid to Acyl Chloride, then Amidation google.com
1-Hydroxy-2-naphthoic acidAmine, N,N'-Dicyclohexylcarbodiimide (DCC)N-Substituted 1-hydroxy-2-naphthamideDirect Amide Condensation acs.org

The structural motif of this compound, featuring an ortho-aminoaryl carbonyl system, makes it a potential substrate for cyclization reactions. The Friedländer hetero-annulation is a classic and efficient method for synthesizing quinolines and related fused heterocyclic systems. clockss.org The reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an enolizable ketone or methylene (B1212753) group. clockss.orgmdpi.com

While direct examples using this compound as the primary substrate are not extensively documented, its precursor, 3-amino-2-naphthoic acid, has been utilized in modified Friedländer reactions. chemicalbook.com For example, it can react with 2,3,4,9-tetrahydrocarbazol-1-one in the presence of phosphorus oxychloride to form carbazole-fused benzoquinolines. chemicalbook.com Similarly, the related compound 3-aminonaphthalene-2-carbaldehyde readily undergoes Friedländer condensation with various acetylbenzenes to yield benzo[g]quinoline derivatives. mdpi.com These reactions highlight the utility of the 3-amino-2-carbonyl naphthalene scaffold in constructing complex aza-aromatic systems. mdpi.comchemicalbook.com The general mechanism often proceeds under base-catalyzed conditions, such as potassium hydroxide (B78521) in refluxing ethanol. clockss.org More recently, visible-light-driven, metal-free versions of this reaction have been developed using photosensitizers like methylene blue or fluorescein. nih.govnih.gov

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
o-Aminoaryl Ketoneα-Methylene Carbonyl CompoundMethylene Blue, White LED, EtOHPolysubstituted Quinoline nih.gov
3-Aminonaphthalene-2-carbaldehydeAcetylbenzeneKOH, EtOH, RefluxBenzo[g]quinoline mdpi.com
2-AminobenzaldehydeTriacetylmethaneKOH, EtOH, Reflux2-Methylquinoline and Quinoline clockss.org

The synthesis of naphthamide derivatives is not limited to starting from pre-formed amino-naphthoic acids. Multi-step routes starting from other naphthalene precursors allow for the introduction of diverse substituents on both the naphthalene core and the amide nitrogen.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology has been successfully applied to the multi-step synthesis of various N-substituted 2-naphthamide (B1196476) derivatives. nih.govacs.org A representative four-step synthesis starts with dimethoxybenzaldehyde derivatives. nih.govresearchgate.net The process involves a Stobbe condensation, followed by cyclization to form the naphthalene ring, hydrolysis of an ester, and finally, conversion of the resulting carboxylic acid to the desired N-substituted naphthamide. nih.govacs.org The final amidation step can be performed using either conventional reflux or microwave irradiation, with the microwave method significantly reducing the reaction time from hours to minutes. nih.govacs.org For example, the conversion of a hydroxy-dimethoxynaphthalene-2-carboxylic acid to its corresponding amide derivative via an acyl chloride intermediate takes 3.5 hours under reflux but only 30 minutes with microwave irradiation at 80 °C. nih.govacs.org

A wide array of specific N-substituted naphthamide derivatives have been prepared for various research applications. The general strategy involves the condensation of an appropriately substituted naphthoic acid with a primary or secondary amine. rsc.org For example, N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives have been synthesized to explore their biological activities. nih.govacs.org The synthesis of anilinopyrimidine-based naphthamides has also been reported, where a naphthoic acid moiety is coupled with various anilines using peptide coupling agents. rsc.org

The synthesis of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives involves a multi-step sequence starting with the condensation of 3-hydroxy-2-naphthoic acid hydrazide with substituted benzaldehydes, followed by cyclization with thioglycolic acid. researchgate.net These examples demonstrate the modularity and versatility of synthetic routes leading to a diverse library of naphthamide compounds.

Naphthamide Formation through Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org In the context of this compound synthesis, these methodologies are particularly valuable for constructing the core naphthamide structure.

One notable strategy involves the palladium-catalyzed domino synthesis of sterically hindered 4-amino-3-acyl-2-naphthols. nih.gov This approach utilizes an isocyanide as a key reagent, which undergoes chemoselective insertion in a domino isomerization process. nih.gov This method is praised for its atom and step economy, leading to the formation of complex naphthol derivatives in moderate to good yields. nih.gov While not directly producing this compound, this reaction highlights the utility of palladium catalysis in building substituted naphthalene ring systems with amino functionalities.

Furthermore, palladium-catalyzed C(sp³)–C(sp³) cross-coupling reactions have been developed to synthesize arylethylamines, which are important structural motifs in many biologically active compounds. frontierspecialtychemicals.com This method employs stable aminomethyltrifluoroborate salts and (chloromethyl)aryls, demonstrating the feasibility of forming C-C bonds adjacent to an amino group on an aromatic scaffold. frontierspecialtychemicals.com Such strategies could be adapted for the elaboration of the this compound core.

Another relevant application of palladium catalysis is the amidation of aryl halides. researchgate.net This reaction, often employing bulky and electron-rich phosphine (B1218219) ligands, allows for the direct formation of an amide bond by coupling an aryl halide with an amide. researchgate.net This approach could be envisioned for the synthesis of this compound by using a suitably substituted aminonaphthalene halide as a starting material. The reaction conditions are generally mild and tolerate a variety of functional groups. researchgate.net

A dearomative 1,4-difunctionalization of naphthalenes via a palladium-catalyzed tandem Heck/Suzuki coupling reaction has also been reported. nih.gov This reaction transforms a planar naphthalene into a three-dimensional dihydronaphthalene derivative. nih.gov While this specific reaction leads to dearomatization, it underscores the potential of palladium catalysis to effect complex transformations on the naphthalene ring system, which could be harnessed for the synthesis of novel this compound analogues.

Recent research has also focused on the development of more sustainable methods for amide bond formation, utilizing boron reagents and various metallic and organometallic catalysts to reduce waste and improve efficiency. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions for Naphthalene Functionalization
Reaction TypeKey ReagentsProduct TypeReference
Domino SynthesisIsocyanide, Palladium catalyst4-Amino-3-acyl-2-naphthols nih.gov
C(sp³)–C(sp³) Cross-CouplingAminomethyltrifluoroborate salts, (Chloromethyl)aryls, Palladium catalystArylethylamines frontierspecialtychemicals.com
Amidation of Aryl HalidesAryl halide, Amide, Palladium catalyst, Phosphine ligandN-Aryl amides researchgate.net
Tandem Heck/Suzuki CouplingN-(2-bromophenyl)-N-methyl-1-naphthamide, Phenylboronic acid, Palladium catalyst1,4-Dihydronaphthalene-based spirocyclic compounds nih.gov

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, its chemical reactivity can be exploited to generate a library of derivatives with diverse functionalities. This is typically achieved by modifying the amide bond, the amino group, or the naphthalene ring system itself.

The formation of N-substituted derivatives of this compound is a common strategy to explore the structure-activity relationships of this class of compounds. This is typically achieved through amide bond formation reactions, where the parent 3-amino-2-naphthoic acid is coupled with a variety of amines. nih.gov

A convenient and widely used method for this transformation is the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov This protocol has proven effective for the coupling of various carboxylic acids and amines, including those that are electronically deficient. nih.gov For instance, the synthesis of N-alkyl-2-naphthamides has been successfully achieved using a DCC/HOBt-mediated coupling reaction, resulting in high-purity amide products. nih.gov

In a specific example, a library of N-substituted aminobenzamide derivatives was synthesized by first forming an amide bond between 3,5-di-tert-butylphenyl acyl chloride and an appropriate aminobenzamide spacer. uit.nodovepress.com This highlights a two-step approach where the naphthalene core could first be functionalized with a spacer, followed by amide bond formation.

The reaction conditions for these amide couplings can be optimized to improve yields. For example, investigations into the coupling of aniline (B41778) derivatives with carboxylic acids showed that using 1 equivalent of EDC and 1 equivalent of 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt and DIPEA in acetonitrile (B52724) provided the best results. nih.gov

Table 2: Reagents for Amide Bond Formation
Coupling Reagent SystemBaseSolventKey FeaturesReference
EDC/HOBtDIPEAAcetonitrileEffective for electron-deficient amines and carboxylic acids. nih.gov
DCC/HOBt--Efficient for synthesizing N-alkyl-2-naphthamides. nih.gov
Acyl chlorideBase-Used for coupling with aminobenzamide spacers. uit.no

The amino group at the 3-position of the this compound scaffold offers another key site for chemical modification, allowing for the introduction of various substituents that can influence the molecule's properties.

Acylation of the amino group is a straightforward method to introduce an acyl substituent. This reaction typically involves treating the this compound with an acyl chloride or anhydride (B1165640) in the presence of a base. youtube.com This transformation converts the primary amine into a secondary amide, altering the electronic and steric properties of the molecule. For example, the reaction of an amine with an acid chloride requires two equivalents of the amine, with the second equivalent acting as a base to neutralize the generated HCl. youtube.com

The introduction of cationic groups can significantly impact the biological activity of a molecule. For this compound, this can be achieved by modifying the amino group to incorporate a positive charge.

One approach is to introduce a primary amine, tertiary amine, or guanidine (B92328) group through a linker attached to the amino group of the naphthalene core. uit.no For instance, a library of aminobenzamide derivatives was synthesized with various cationic groups attached to a spacer, which was then linked to the main aromatic scaffold. uit.no

Another strategy involves the quaternization of an amino group to form a quaternary ammonium (B1175870) salt. This can be achieved by reacting a tertiary amine with an alkyl halide. google.com For example, a cationic bile salt derivative was synthesized containing a quaternary ammonium group, demonstrating the feasibility of introducing such functionalities into complex molecules. mdpi.com These cationic derivatives are of interest for their potential interactions with biological macromolecules like DNA. mdpi.com

The naphthalene ring system itself provides a canvas for further functionalization, allowing for the introduction of substituents that can fine-tune the properties of the this compound molecule.

Research has shown that the introduction of substituents such as hydroxy and methoxy (B1213986) groups on the naphthalene ring can be important for biological activity. nih.govacs.org For example, a series of 2-naphthamide derivatives with dimethoxy substituents at positions 5,7 and 6,8 were synthesized and evaluated for their biological properties. acs.org The synthesis of these compounds involved multi-step procedures starting from substituted phenyl derivatives to construct the functionalized naphthalene core. nih.govacs.org

Palladium-catalyzed reactions, as discussed earlier, are also instrumental in modifying the naphthalene ring. For instance, a palladium-catalyzed domino synthesis was used to introduce an acyl group at the 3-position of a 4-amino-2-naphthol derivative. nih.gov Furthermore, bioisosteric modification of melatonin, which involved replacing the indole (B1671886) ring with a naphthalene ring, has been explored to create new analogues with different properties. researchgate.net This highlights the strategy of using the naphthalene scaffold as a replacement for other aromatic systems in drug design.

Modifications on the Naphthalene Ring System

Substitution Patterns and Electronic Effects

The reactivity and properties of the this compound scaffold are heavily influenced by the electronic nature of substituents on the naphthalene ring. The position and identity of these substituents can alter electron density, which in turn affects reaction rates and equilibria. These influences are often quantified using parameters like Hammett substituent constants (σ).

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the aromatic system. This can make the amino group less nucleophilic and the amide group more susceptible to hydrolysis under basic conditions. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density, enhancing the nucleophilicity of the amino group and potentially directing electrophilic substitution to other positions on the ring.

Computational studies on related naphthalene derivatives have shown that such substitutions significantly impact molecular properties. For instance, the introduction of EWGs can lead to larger dipole moments compared to EDGs. buchler-gmbh.com In the context of interactions with biological macromolecules, the position of a substituent is critical. A study on substituted naphthalene monoimides revealed that a 3-nitro group, which can be coplanar with the naphthalene ring, has a more favorable interaction with DNA base pairs than a 4-nitro group, which is forced into a non-planar orientation. acs.org This highlights how both the electronic nature and the steric and conformational effects of substituents dictate the molecule's behavior.

The following table summarizes the general electronic effects of common substituents on an aromatic system, which are applicable to the this compound core.

Substituent GroupChemical FormulaGeneral EffectInfluence on Naphthalene Ring
Nitro-NO₂Strongly Electron-WithdrawingDeactivates the ring towards electrophilic attack; increases acidity of N-H protons.
Cyano-CNStrongly Electron-WithdrawingDeactivates the ring; stabilizes anionic intermediates.
Halogen (e.g., Cl, Br)-XWeakly Electron-Withdrawing (Inductive)Weakly deactivates the ring through induction but can donate electron density via resonance.
Methoxy-OCH₃Strongly Electron-DonatingActivates the ring towards electrophilic attack; increases nucleophilicity of the amino group.
Amino-NH₂Strongly Electron-DonatingStrongly activates the ring; enhances basicity.
Methyl-CH₃Weakly Electron-DonatingWeakly activates the ring through hyperconjugation.
Heterocyclic Substitutions

The ortho-disposed amino and amide functionalities on the naphthalene backbone of this compound serve as a versatile synthon for the construction of fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions with bifunctional reagents lead to the formation of polycyclic molecules with potential applications in medicinal chemistry and materials science.

A key precursor, 3-amino-2-naphthoic acid, can undergo cyclization to form various fused heterocycles. For example, a facile reaction with carbon disulfide in the presence of triethylamine (B128534) leads to the formation of 2H-naphtho[2,3-d] acs.orgorganic-chemistry.orgthiazine-2,4(1H)-dithione. mdpi.comnih.govbeilstein-journals.org This reaction demonstrates the utility of the o-amino-carboxamide arrangement for building sulfur-containing heterocycles.

Analogous to the well-established chemistry of anthranilic acid, this compound is an excellent precursor for the synthesis of fused pyrimidinones. The reaction of an o-aminoamide with formamide (B127407) or other one-carbon synthons is a standard method to construct a fused pyrimidin-4-one ring. nih.gov This would convert this compound into a naphtho[2,3-d]pyrimidin-4(3H)-one derivative. The synthesis of various quinazolinones (benzo-fused pyrimidinones) from anthranilic acid derivatives is extensively documented and provides a direct parallel for the reactivity of this compound. acs.orgethz.ch For instance, reacting the precursor benzoxazinone (B8607429) (formed from N-acylation and cyclization of anthranilic acid) with hydrazine (B178648) yields 3-amino-quinazolin-4(3H)-ones. nih.gov A similar strategy applied to this compound would provide access to the corresponding naphtho-fused systems.

Furthermore, the amino group can be acylated and then cyclized to form other heterocyclic structures. The synthesis of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-naphthamide derivatives involves the initial formation of a hydrazide from 3-hydroxy-2-naphthoic acid, followed by condensation with an aldehyde and subsequent cyclization with thioglycolic acid to form a thiazolidinone ring. tandfonline.com This multi-step sequence illustrates how the core structure can be elaborated into more complex heterocyclic systems.

Stereoselective Synthesis of this compound Analogs

The creation of chiral centers in analogs of this compound is of significant interest for developing molecules with specific three-dimensional structures. Stereoselective synthesis aims to control the formation of these chiral centers, leading to a single desired enantiomer or diastereomer.

Asymmetric Induction in Related Amino-hydroxyalkanoates

Analogs of this compound can be envisioned where the amino and amide groups are attached to a chiral aliphatic chain, which is then connected to the naphthalene core. A particularly relevant substructure is the α-hydroxy-β-amino acid moiety, which is found in numerous biologically active compounds.

A powerful method for the stereoselective synthesis of such structures is the Sharpless Asymmetric Aminohydroxylation (AA). nih.govorganic-chemistry.org This reaction converts α,β-unsaturated esters directly into protected vicinal amino alcohols with high syn-selectivity and enantioselectivity. nih.gov For example, applying the AA reaction to a cinnamate (B1238496) ester using a chiral cinchona alkaloid-derived ligand and an osmium catalyst can produce either of the two regioisomers (α-hydroxy-β-amino or α-amino-β-hydroxy) depending on the specific ligand used. organic-chemistry.orgorganic-chemistry.org This method allows for precise control over the stereochemistry of the newly formed C-O and C-N bonds, providing a direct route to enantiopure (2S,3R)-3-amino-2-hydroxy acid derivatives, which are key intermediates for natural products like bestatin (B1682670) and amastatin. acs.orgtandfonline.comacs.org

Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For instance, α,β-unsaturated amides derived from chiral auxiliaries like (S,S)-(+)-pseudoephedrine can undergo aza-Michael reactions where a nitrogen nucleophile adds in a highly diastereoselective manner to produce β-amino amide adducts. acs.orgnih.gov These adducts can then be converted into the desired chiral β-amino esters. acs.orgnih.gov

Enantioselective Approaches for Naphthamide-based Chirality

Enantioselective synthesis can also be applied to create chirality centered on the naphthamide structure itself or to resolve racemic intermediates into single enantiomers.

One form of chirality is atropisomerism, which arises from hindered rotation around a single bond. In naphthamides with bulky substituents, rotation around the bond connecting the naphthalene ring to the amide nitrogen can be restricted, leading to stable, non-superimposable atropisomers. The synthesis of such molecules can be achieved through dynamic kinetic resolution. For example, an asymmetric allylic alkylation of racemic naphthamide naphthols has been shown to produce axially chiral naphthamides with high enantioselectivity. acs.org

For analogs where the chirality resides in an amine component that is acylated to form the amide, kinetic resolution is a powerful tool. In this process, a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic starting material. For example, the enzymatic kinetic resolution of a racemic alcohol via lipase-catalyzed acylation can separate the enantiomers, yielding one as the ester and the other as the unreacted alcohol, both in high enantiomeric excess. youtube.com A similar principle applies to the resolution of racemic amines by enantioselective acylation using chiral acylating agents, which provides a practical route to enantiopure amines that can then be used to synthesize chiral amides. ethz.ch

Modern catalytic methods also allow for the direct enantioselective synthesis of chiral amides. A recently developed co-catalyzed system using an achiral rhodium complex and a chiral squaramide catalyst enables the carbene insertion into the N-H bond of primary amides. researchgate.netnih.govnih.gov This approach creates a new chiral center adjacent to the amide nitrogen with excellent enantioselectivity and under very mild conditions. researchgate.netnih.govnih.gov

Spectroscopic Characterization and Structural Elucidation in 3 Amino 2 Naphthamide Research

Advanced Spectroscopic Techniques

A combination of spectroscopic methods is employed to build a complete picture of the 3-amino-2-naphthamide molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, as well as signals for the protons of the amino (-NH₂) and amide (-CONH₂) groups. The chemical shifts and coupling patterns of the aromatic protons would provide information about their specific positions on the naphthalene skeleton.

¹³C NMR: The carbon-13 NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbons of the naphthalene ring and the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon would be particularly indicative of the amide functional group.

No specific experimental data for ¹H NMR and ¹³C NMR of this compound was found in the provided search results.

While specific experimental mass spectra for this compound are not detailed in the provided search results, the technique is crucial for determining the compound's molecular weight and fragmentation pattern. The molecular formula of this compound is C₁₁H₁₀N₂O, giving it a molecular weight of approximately 186.21 g/mol . chemscene.comcymitquimica.com

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as ammonia (B1221849) (NH₃) from the amino group or carbon monoxide (CO) from the amide group, providing further structural confirmation. libretexts.org

Expected Fragmentation Data for this compound:

Fragment m/z (Expected)
[C₁₁H₁₀N₂O]⁺ (Molecular Ion) 186
[M - NH₂]⁺ 170

Specific IR absorption data for this compound is not available in the provided search results. However, the IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300-3500
Amide (N-H) Stretching 3100-3300
Carbonyl (C=O) Stretching 1630-1680
Aromatic (C=C) Stretching 1450-1600

These bands, particularly the N-H and C=O stretches, would serve as strong evidence for the presence of the amino and amide functionalities within the molecule. chemicalbook.comchemicalbook.com

While a specific UV-Vis spectrum for this compound was not found, compounds containing a naphthalene chromophore typically exhibit strong absorption in the ultraviolet region. The electronic transitions of the aromatic system, influenced by the amino and amide substituents, would give rise to characteristic absorption maxima (λ_max). The absorption spectrum of the related compound L-tyrosine, which also contains an aromatic ring, shows absorption bands around 193 nm, 224 nm, and 275 nm. iosrjournals.org Aromatic amino acids are known to absorb light in the 250-300 nm region. microspectra.com

No specific experimental UV-Vis data for this compound was found in the provided search results.

Crystallographic Analysis

Crystallographic techniques provide definitive proof of a molecule's three-dimensional structure.

No specific experimental single-crystal X-ray diffraction data for this compound was found in the provided search results.

Purity and Characterization Standards in Research

In scientific research, ensuring the purity and unambiguous identity of a chemical compound like this compound is of paramount importance for the reliability and reproducibility of experimental results. While there are no universally mandated purity standards specifically for this compound, a set of best practices derived from general organic and medicinal chemistry is applied. These standards require a combination of chromatographic and spectroscopic methods to assess purity and confirm identity.

Purity Assessment: The purity of this compound is typically determined using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for this purpose. nih.gov An HPLC analysis can separate the main compound from any impurities, such as unreacted starting materials, byproducts from synthesis, or degradation products. The purity is often expressed as a percentage based on the relative peak area of the compound in the chromatogram. For more detailed impurity profiling, especially for unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-Tandem Mass Spectrometry (LC-MS/MS) can be employed. nih.govnih.gov These hyphenated techniques provide not only separation but also mass information about the impurities, aiding in their identification.

In some contexts, other methods like capillary electrophoresis (CE) could be adapted for purity analysis, particularly due to its high separation efficiency for charged or polar compounds. nih.gov For chiral purity, which is crucial if the compound or its precursors are chiral, specialized chiral chromatography or polarimetry would be necessary. cabidigitallibrary.orgrsc.org

Identity Confirmation: The identity of a batch of this compound is confirmed by a suite of spectroscopic methods, as detailed in the previous section. A researcher would typically compare the acquired spectra (¹H NMR, ¹³C NMR, IR, MS) with either a reference standard or with theoretically expected data. The combination of these techniques provides a comprehensive fingerprint of the molecule, confirming that the correct structure has been synthesized or obtained.

Standard Practices in Synthesis and Purification: The synthesis of related naphthalene derivatives often includes specific steps for purification that contribute to the final purity of the product. For example, the synthesis of the related compound 3-amino-2-naphthoic acid involves purification by recrystallization from a suitable solvent, such as ethanol. chemicalbook.com This common technique is highly effective at removing impurities and is a standard procedure to enhance the purity of solid organic compounds like this compound. The process often involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. chemicalbook.com

The following table outlines the standard methods used to ensure the quality of research-grade this compound.

Analysis TypeMethodPurpose
Purity Determination High-Performance Liquid Chromatography (HPLC)To quantify the percentage of the main compound and detect impurities.
Impurity Profiling Liquid Chromatography-Mass Spectrometry (LC-MS)To separate and identify the mass of any impurities.
Identity Confirmation NMR Spectroscopy (¹H, ¹³C)To confirm the molecular structure and atomic connectivity.
Functional Group Analysis Infrared (IR) SpectroscopyTo verify the presence of key functional groups.
Molecular Weight Verification Mass Spectrometry (MS)To confirm the correct molecular weight and elemental composition (with HRMS).
Purification RecrystallizationTo remove impurities from the solid crude product after synthesis.

Biological and Pharmacological Investigations of 3 Amino 2 Naphthamide and Its Derivatives

Biological Activities and Therapeutic Potential of Naphthamides

Naphthamides, the class of compounds to which 3-amino-2-naphthamide belongs, are recognized for their diverse pharmacological activities. nih.gov The inherent planarity of the naphthalene (B1677914) moiety, coupled with the hydrogen bonding capabilities of the amide group, allows these molecules to interact with various biological macromolecules, including enzymes and receptors. nih.govnih.gov This has led to the development of naphthamide derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govacs.org The versatility of the naphthamide scaffold allows for synthetic modifications that can fine-tune its biological profile, making it a privileged structure in drug discovery. nih.gov

The quest for novel and effective anticancer agents has been a major driver for the exploration of this compound derivatives. These compounds have demonstrated the ability to interfere with multiple facets of cancer cell biology, from uncontrolled proliferation to the formation of new blood vessels that supply tumors.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase that plays a pivotal role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.govlungevity.org Inhibition of the VEGFR-2 signaling pathway is a well-established and promising strategy in cancer therapy. nih.govacs.org

Several this compound derivatives have emerged as potent inhibitors of VEGFR-2. nih.govacs.orgacs.org By competing with ATP for binding to the kinase domain of the receptor, these compounds can effectively block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. nih.gov For instance, a series of novel naphthamides were designed and synthesized, with some compounds exhibiting high inhibitory potency against VEGFR-2 at the nanomolar level. nih.govacs.org One notable derivative, compound 14c , demonstrated an IC₅₀ value of 1.5 nM in an enzymatic assay and 0.9 nM in a cellular proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs). nih.govacs.org Further kinase selectivity profiling revealed that 14c was a multi-targeted inhibitor, also showing good potency against VEGFR-1, PDGFR-β, and RET. nih.govacs.org

Another study reported a series of 2-naphthamide (B1196476) derivatives, with compound 8b showing potent in vitro VEGFR-2 inhibitory activity with an IC₅₀ value of 0.384 μM, comparable to the established drug sorafenib (B1663141) (IC₅₀ = 0.069 μM). acs.org These findings underscore the potential of the this compound scaffold as a template for the design of novel and effective VEGFR-2 inhibitors.

Table 1: VEGFR-2 Inhibitory Activity of Selected this compound Derivatives

Compound VEGFR-2 IC₅₀ (nM) HUVEC Proliferation IC₅₀ (nM) Reference
14c 1.5 0.9 nih.govacs.org
4a 1.6 20.5 nih.gov
Compound 2 0.5 8 nih.gov

| Compound 8b (μM) | 0.384 | Not Reported | acs.org |

The anticancer effects of this compound derivatives are not limited to kinase inhibition. These compounds can also modulate various intracellular signaling pathways that are critical for cancer cell survival and proliferation. The VEGF/VEGFR-2 signaling system, for instance, triggers downstream pathways such as the PI3K/Akt/mTOR and the mitogen-activated protein kinase (ERK) pathways. rsc.org By inhibiting VEGFR-2, naphthamide derivatives can effectively suppress these pro-survival signals. rsc.org

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, nicotinamide-based diamide (B1670390) derivatives incorporating a 2-naphthamide moiety were synthesized and evaluated for their cytotoxic activities, with some compounds inducing apoptosis in human cancer cell lines. nih.gov The ability of these compounds to interfere with fundamental cellular processes highlights their potential as multi-faceted anticancer agents.

As potent inhibitors of VEGFR-2, a key regulator of new blood vessel formation, this compound derivatives are effective inhibitors of angiogenesis. nih.govlungevity.org The formation of a vascular network is a prerequisite for solid tumors to grow beyond a few millimeters in size. nih.gov By cutting off the blood supply to tumors, angiogenesis inhibitors can starve cancer cells of essential oxygen and nutrients, thereby impeding their growth and spread. lungevity.org

The anti-angiogenic potential of naphthamide derivatives has been demonstrated in various in vitro and in vivo models. For example, compound 14c was shown to effectively block the tube formation of HUVECs at nanomolar concentrations, a key step in angiogenesis. nih.govacs.org Another study highlighted that a derivative of thalidomide (B1683933), S-3-[3-amino-phthalimido]-glutarimide (S-3APG), which shares structural similarities with modified naphthamides, inhibited angiogenesis more potently than thalidomide itself in a murine corneal micropocket model. nih.gov The development of potent angiogenesis inhibitors remains a significant goal in cancer therapy, and this compound derivatives represent a promising class of compounds in this pursuit. pharmaceuticalintelligence.com

A crucial aspect of anticancer drug discovery is the evaluation of a compound's ability to directly kill cancer cells. Numerous studies have demonstrated the cytotoxic activity of this compound derivatives against a panel of human cancer cell lines. acs.orgnih.govresearchgate.net

In one study, ten novel 2-naphthamide derivatives were synthesized and evaluated for their in vitro anticancer activities. nih.govacs.org Compounds 5b and 8b exhibited significant cytotoxic activity against C26 (colon carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cancer cell lines, with IC₅₀ values ranging from 2.97 to 8.38 μM, which were comparable to the standard chemotherapeutic drug paclitaxel (B517696). acs.org Notably, compounds 5b and 8b showed better anticancer activity than paclitaxel against the C26 cell line. acs.org

Another investigation focused on a series of 2-amino-naphthoquinones, which are structurally related to oxidized derivatives of this compound. nih.gov These compounds displayed relevant cytotoxic activity against a variety of human cancer cell lines, including glioblastoma, breast carcinoma, and leukemia, with IC₅₀ values in the low microgram per milliliter range. nih.gov The cytotoxic potential of these derivatives underscores their promise as lead compounds for the development of new anticancer therapeutics.

Table 2: Cytotoxic Activity of Selected this compound Derivatives against Cancer Cell Lines

Compound Cell Line IC₅₀ (µM) Reference
5b C26 3.59 acs.org
HepG2 8.38 acs.org
MCF-7 6.15 acs.org
8b C26 2.97 acs.org
HepG2 7.12 acs.org
MCF-7 5.24 acs.org
Paclitaxel C26 5.75 acs.org
HepG2 2.85 acs.org

In addition to their anticancer properties, this compound derivatives have also been investigated for their potential as antimicrobial agents. The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new classes of antibiotics.

Several studies have reported the synthesis of 2-naphthamide derivatives with promising antibacterial and antifungal activities. nih.govacs.org For instance, a series of ten novel 2-naphthamide derivatives were evaluated for their in vitro antimicrobial effects. nih.govacs.org Compound 8b demonstrated good antibacterial activity against Escherichia coli, Streptococcus faecalis, Salmonella enterica, Methicillin-sensitive Staphylococcus aureus (MSSA), and Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 16, 16, 16, 8, and 16 μg/mL, respectively. nih.govacs.org These values are comparable to the standard antibiotic ciprofloxacin. nih.govacs.org

Furthermore, some 2-naphthamide derivatives have been explored as inhibitors of bacterial efflux pumps, which are a major mechanism of antibiotic resistance. researchgate.net By blocking these pumps, such compounds can restore the efficacy of existing antibiotics. researchgate.net For example, 4-(isopentyloxy)-2-naphthamide was found to synergize with antibiotics like erythromycin (B1671065) and chloramphenicol, reversing resistance in a multidrug-resistant strain of E. coli. researchgate.net These findings highlight the potential of the this compound scaffold in the development of novel strategies to combat infectious diseases.

Table 3: Antimicrobial Activity of a Selected this compound Derivative (Compound 8b)

Microorganism MIC (µg/mL) Reference
Escherichia coli 16 nih.govacs.org
Streptococcus faecalis 16 nih.govacs.org
Salmonella enterica 16 nih.govacs.org
MSSA 8 nih.govacs.org
MRSA 16 nih.govacs.org

| Ciprofloxacin | 8-16 | nih.govacs.org |

Anti-inflammatory Activity

Several studies have highlighted the potential of naphthamide derivatives as anti-inflammatory agents. nih.govacs.orgontosight.ai Research into α-amino naphthalene derivatives led to the synthesis of compounds that exhibited potent anti-inflammatory activity in vivo, with some showing fewer ulcerogenic effects than the standard drug phenylbutazone. nih.gov

In a different study, derivatives of ocotillol-type sapogenins were modified with 3-amino acids to evaluate their anti-inflammatory properties. nih.gov The results showed that these amino acid derivatives could markedly suppress the lipopolysaccharide (LPS)-induced upregulation of key inflammatory mediators, including TNF-α, IL-6, iNOS, and COX-2, by modulating the NF-κB and MAPK signaling pathways. nih.gov This indicates that the amino acid moiety plays a crucial role in the anti-inflammatory effect, a principle that can be extended to derivatives of this compound.

Central Nervous System (CNS) Modulators

Naphthamide derivatives have been identified as a promising class of compounds for modulating CNS activity, with potential applications in treating neurodegenerative diseases and psychiatric disorders. ontosight.aigoogle.commdpi.com

A key area of investigation is the interaction of naphthamide derivatives with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, which are important targets for antipsychotic medications. nih.govresearchgate.net

Research has shown that various N-(pyrrolidin-3-yl)-naphthamide analogs can bind with high affinity to both D2 and D3 dopamine receptors. mdpi.com Further studies have explored 3β-aminotropane derivatives featuring a 2-naphthalene carboxamide moiety. nih.gov These compounds were evaluated for their affinity for D2, 5-HT1A, and 5-HT2A receptors, which are all implicated in the mechanism of action of atypical antipsychotics. nih.gov The linking position of the carboxamide group to the naphthalene ring was found to be crucial, with 2-naphthalene derivatives showing much better affinity for these receptors compared to 1-naphthalene analogues. nih.gov

The dopamine D2 receptor is a primary target for drugs treating psychosis. nih.gov The development of ligands with specific affinities for different dopamine receptor subtypes is a major goal in CNS drug discovery. The ability of the naphthamide scaffold to serve as a template for ligands that interact with D2 and D3 receptors underscores its therapeutic potential for neurological and psychiatric conditions. mdpi.comresearchgate.net

Alzheimer's Disease (AD) Research (e.g., BACE-1 inhibitors)

The quest for effective treatments for Alzheimer's disease (AD) has led researchers to investigate various molecular targets, with β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) being a prime candidate. tandfonline.comnih.gov BACE-1 is a key protease in the amyloid cascade, responsible for the initial cleavage of the amyloid precursor protein (APP), which ultimately leads to the formation of amyloid-beta (Aβ) peptides that aggregate into the pathological plaques found in AD brains. tandfonline.commdpi.com Consequently, inhibiting BACE-1 is a major therapeutic strategy.

Derivatives of this compound have been synthesized and evaluated as potential BACE-1 inhibitors. Research has focused on modifying the core naphthamide structure to enhance interactions with the BACE-1 active site. One successful approach involved introducing N4-substituted piperazine (B1678402) moieties to the naphthamide scaffold. tandfonline.com These piperazine groups are intended to interact with the catalytic aspartic acid dyad (Asp32 and Asp228) within the enzyme's active site. researchgate.net

Studies on these N4-substituted piperazine naphthamide derivatives have shown promising results. For instance, a series of compounds demonstrated moderate to good inhibition of human BACE-1 (hBACE1), with some derivatives exhibiting inhibitory activity in the low micromolar range. researchgate.net The variation of substituents on the piperazine ring was found to be crucial for achieving high inhibitory potency, confirming that these interactions are determinative for BACE-1 inhibition. tandfonline.com Another study on 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives, which share structural similarities, found that compounds with a 2-amino-6H-1,3,4-thiadizine moiety and an α-naphthyl group were favorable for BACE-1 inhibition, with the most potent compound showing an IC50 value of 9.9 μM. nih.govmdpi.com

Compound IDStructure/ModificationBACE-1 Inhibitory ActivitySource
5a 2-Amino-6H-1,3,4-thiadizine derivativeIC50 = 16.7 μM nih.gov
5e 2-Amino-6H-1,3,4-thiadizine, α-naphthyl groupIC50 = 9.9 μM nih.govmdpi.com
Series 3 2-Aminothioazole derivatives20.4% to 55.3% inhibition at 20 μg/mL mdpi.com
Series 4 2-Aminooxazole derivatives34.4% to 49.9% inhibition at 20 μg/mL mdpi.com
Series 5 2-Amino-6H-1,3,4-thiadizine derivativesup to 84.9% inhibition at 20 μg/mL nih.gov

Antioxidant Potential

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a contributing factor to various diseases. The antioxidant potential of 3-hydroxy-2-naphthamide (B1585262) derivatives has been a subject of investigation. Studies have shown that the naphthamide scaffold can be a basis for developing compounds with significant antioxidant properties. nih.gov

In one study, a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives were synthesized and evaluated. researchgate.net Within this series, the compound N′‐(2,3‐dichlorobenzylidene)‐3‐hydroxy‐2‐naphthohydrazide (a hydrazone derivative) was identified as having the highest antioxidant potential. researchgate.net Another study focused on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which incorporates a related structural motif. Two compounds from this series, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide, exhibited antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid in a DPPH radical scavenging assay. mdpi.com These findings highlight the capacity of the naphthamide core structure to be modified into potent antioxidant agents.

Compound/DerivativeAssayAntioxidant ActivitySource
N′‐(2,3‐Dichlorobenzylidene)‐3‐hydroxy‐2‐naphthohydrazide (S20)Not specifiedHighest in its series researchgate.net
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideDPPH radical scavenging~1.4x higher than ascorbic acid mdpi.com
3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideDPPH radical scavenging~1.4x higher than ascorbic acid mdpi.com

DNA Cleavage Studies

The ability of chemical compounds to interact with and cleave DNA is a significant area of research, particularly for the development of anticancer agents. Studies have explored the DNA cleavage capabilities of complexes and derivatives related to the naphthamide structure.

One investigation focused on a novel hydrazone ligand derived from the condensation of 3-hydroxy-2-naphthoic hydrazide and its metal complexes with Ni(II), Co(II), and Cu(II). researchgate.net Using agarose (B213101) gel electrophoresis with pBR322 plasmid DNA, the study found that while the ligand itself showed no cleavage activity, the metal complexes demonstrated moderate activity. The copper complex was particularly efficient at cleaving the DNA, especially in the presence of an oxidizing agent like hydrogen peroxide (H2O2). researchgate.net

In a separate study, novel thiazole-based cyanoacrylamide derivatives were examined for their photo-induced DNA cleavage activity, again using pBR322 plasmid DNA. nih.gov The compounds were tested in the dark and after irradiation with UV-A light (365 nm). Some of the synthesized compounds displayed remarkable photocleavage activity upon irradiation, indicating their potential as photoactivated DNA cleaving agents. nih.gov These studies suggest that while the basic naphthamide scaffold may not be inherently active, its derivatives, especially when complexed with metals or modified to be photoactive, can be engineered to function as DNA cleavage agents.

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Modifications on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For this compound derivatives, SAR studies have been crucial in identifying key modifications that enhance pharmacological effects.

In the context of BACE-1 inhibitors, SAR analysis revealed several critical factors:

Heterocycle Variation : The nature of the heterocyclic moiety significantly affects BACE-1 inhibition. Derivatives featuring a 2-amino-6H-1,3,4-thiadizine ring were found to be more potent than those with 2-aminothioazole or 2-amino-oxazole rings. nih.govmdpi.com

Aromatic Substituents : The type of aromatic group attached to the amide is important. An α-naphthyl group was shown to be favorable for BACE-1 inhibitory activity compared to other aromatic systems. nih.govmdpi.com

Linker Length : Introducing flexible linkers like -CH2- or -(CH2)2- between the amide and an aromatic moiety led to a significant decrease in BACE-1 inhibition, suggesting that a more rigid structure is preferred for optimal binding. mdpi.com

Piperazine Substitution : For N4-substituted piperazine naphthamides, variation at the N4-position of the piperazine ring was confirmed to be a determinant for high BACE-1 inhibitory activity. tandfonline.com

Similar SAR principles have been observed in studies targeting other receptors. For dopamine D2 and D3 receptor ligands, both the structure of the central amine moiety (e.g., piperidine (B6355638) vs. pyrrolidine) and the N-alkyl substitution on that amine significantly affect binding affinity and selectivity. acs.org The introduction of a chlorine substituent has also been noted as a common strategy to improve biological activity, often by increasing lipophilicity, preventing metabolic hydroxylation, or enhancing nonbonding interactions with the target protein. researchgate.net

TargetStructural ModificationImpact on ActivitySource
BACE-1 2-Amino-6H-1,3,4-thiadizine vs. 2-aminothioazoleThiadizine derivatives are more potent nih.govmdpi.com
BACE-1 Introduction of -CH2- linkerSignificant decrease in inhibition mdpi.com
BACE-1 N4-substitution on piperazine ringDeterminative for high activity tandfonline.com
Dopamine D3/D2 Bulkiness of N-alkyl substituentCan increase D3 affinity or decrease D2 affinity acs.org
General Addition of Chlorine substituentCan substantially improve biological activity researchgate.net

Rational Design and Optimization of Pharmacological Profiles

Rational drug design leverages structural information of biological targets to create more potent and selective inhibitors. For this compound derivatives, this approach has been instrumental in optimizing their pharmacological profiles.

In the development of BACE-1 inhibitors, researchers have employed rational design based on the enzyme's structure. For example, knowing that the 2-aminopyridine (B139424) moiety of an existing inhibitor interacts with the catalytic aspartic acids (Asp32 and Asp228) of BACE-1, new series of compounds were designed to mimic this interaction. nih.gov By combining different fragments known to bind to specific pockets of the enzyme (a strategy known as fragment-based drug design), novel derivatives were created. nih.gov

Furthermore, computational modeling and NMR studies have guided synthetic efforts. After observing that the N4-position of a piperazine ring could engage in productive interactions within the BACE-1 active site, synthetic work was focused on creating a library of derivatives with diverse substituents at this specific position to maximize inhibitory potency. tandfonline.com Similarly, the design of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives as antiplatelet agents was based on a previously identified lead compound, demonstrating an iterative process of design, synthesis, and evaluation to improve activity. nih.gov

Free-Wilson Analysis and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are powerful tools in drug design, allowing for the prediction of the activity of new compounds.

A modified Free-Wilson approach has been shown to be equivalent to the Hansch approach, another major QSAR model that correlates biological activity with physicochemical parameters like hydrophobicity (log P), electronic effects (σ), and steric parameters (Es). wordpress.comnih.gov QSAR studies can generate equations that serve as predictive tools. For example, a QSAR equation might take the form: pMIC = 0.812 (± 0.162)EHOMO + 5.443 (± 1.659), where pMIC is the predicted antimicrobial activity and EHOMO is a calculated electronic parameter. researchgate.net Such models are used to rationalize why certain substituents are beneficial or detrimental to activity and to guide the design of new analogues with potentially improved pharmacological profiles. wordpress.com

Computational and in Silico Studies of 3 Amino 2 Naphthamide

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is instrumental in structure-based drug design, helping to understand and visualize the interactions between a ligand, such as a 3-Amino-2-naphthamide derivative, and its target protein at the atomic level. nih.govnih.gov

Molecular docking simulations predict how a ligand fits into the binding site of a protein and the types of non-covalent interactions that stabilize the complex. These interactions are crucial for biological activity and typically include hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nirmauni.ac.inresearchgate.net

For derivatives of the naphthamide scaffold, docking studies have revealed specific interactions with key amino acid residues within the active sites of various enzymes. For instance, in studies of 3-hydroxy-2-naphthamide (B1585262) derivatives as potential α-glucosidase and α-amylase inhibitors, molecular modeling has corroborated structure-activity relationships. researchgate.net The stability of the ligand-protein complex is often validated through molecular dynamics simulations, which analyze metrics like the root-mean-square deviation (RMSD) to confirm that the ligand remains stably bound within the active site. researchgate.net In another example, docking of N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide (B1196476) derivatives into the active sites of Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) identified key binding modes. One derivative, compound 8b, was shown to form a carbon-hydrogen bond with the amino acid GLU30 and engage in multiple hydrophobic interactions (π-π stacking, alkyl, and π-alkyl) with residues such as PHE31, PHE34, ALA9, and ILE7. nih.gov

These predictive models are essential for optimizing lead compounds by modifying their structure to enhance binding interactions with the target protein. nih.govekb.eg

Beyond predicting the binding pose, docking software calculates a scoring function to estimate the binding affinity, typically expressed in kcal/mol. mdpi.com Lower binding energy values suggest a more stable and favorable interaction between the ligand and the protein. This metric is crucial for ranking potential drug candidates and predicting their potency. nih.govmdpi.com

In a study of 2-naphthamide derivatives as potential VEGFR-2 inhibitors, the compound with the most potent in vitro activity also showed a strong predicted binding affinity in docking simulations. nih.gov For example, a thiopyrano[2,3-b]quinoline derivative, a different but related heterocyclic system, exhibited a binding affinity of -6.1 kcal/mol against its target protein. nih.gov The selectivity of a compound for a specific target over others is a critical aspect of drug design to minimize off-target effects. Docking studies can assess selectivity by comparing the binding affinities of a ligand against a panel of different proteins. While specific selectivity data for this compound is not prominently available, the general approach involves docking the compound into the active sites of various related proteins and comparing the resulting binding scores.

Derivative / AnalogTarget ProteinPredicted Binding Affinity (kcal/mol)Interacting ResiduesReference
Naphthamide Derivative (8b)DHFRNot specifiedPHE31, PHE34, ALA9, PRO61, VAL8, ILE7 nih.gov
Naphthamide Derivative (8b)VEGFR-2Not specifiedGLU30 nih.gov
Thiopyrano[2,3-b]quinolineCB1a-5.3 to -6.1PHE A-15, TRP A-12, LYS A-16, LYS A-26, GLU-32 nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. materialssquare.com It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's stability and reactivity. mdpi.comscirp.org For this compound, DFT calculations provide fundamental insights into its intrinsic chemical characteristics.

A primary step in DFT studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.net This process yields precise bond lengths and angles that often show good agreement with experimental data from techniques like X-ray crystallography. researchgate.net

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small Egap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. nih.gov

For a related compound, 3-hydroxy-2-naphthamide, the HOMO-LUMO gap was calculated to be 4.1 eV, indicating significant stability. The distribution of these orbitals is also informative; in many naphthamide derivatives, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is spread across the aromatic system, indicating regions susceptible to nucleophilic and electrophilic attack, respectively.

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
3-Hydroxy-2-naphthamideDFTNot SpecifiedNot Specified4.1
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamidesPBE0-D3BJ/def2-TZVPNot SpecifiedNot Specified4.93 to 5.07 researchgate.net

From the HOMO and LUMO energy values, several conceptual DFT descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. frontiersin.orgnih.gov These descriptors provide a theoretical basis for predicting how a molecule will behave in a chemical reaction.

Key reactivity descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

These parameters are invaluable for comparing the reactivity of a series of related compounds and for understanding reaction mechanisms. mdpi.com For example, identifying the sites for nucleophilic and electrophilic attacks can be achieved by calculating Fukui functions, which indicate the change in electron density at a specific point when the total number of electrons is modified. mdpi.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling involves using computational models to predict the pharmacokinetic and toxicological properties of a compound. mdpi.comjapsonline.com This early-stage screening is crucial for eliminating drug candidates with unfavorable properties, thereby saving significant time and resources in the drug development pipeline. japsonline.com

The ADMET profile of this compound and its derivatives can be estimated using various computational tools that rely on established rules and quantitative structure-activity relationship (QSAR) models. mdpi.com

A foundational assessment is Lipinski's Rule of Five , which predicts poor oral absorption or permeation if a compound violates at least two of the following criteria:

Molecular weight (MW) ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

For this compound (C₁₁H₁₀N₂O), the calculated properties are:

Molecular Weight: 186.21 g/mol cymitquimica.com

Hydrogen Bond Donors: 2 (from the -NH₂ and -CONH₂ groups)

Hydrogen Bond Acceptors: 2 (from the N in -NH₂ and O in -CONH₂)

Based on these values, this compound complies with Lipinski's rules, suggesting it has a high likelihood of good oral bioavailability. Further analyses, such as Veber's rule (related to rotatable bonds and polar surface area), can provide additional insights into oral bioavailability. researchgate.net Computational servers like admetSAR and SwissADME can predict a wide range of other properties, including aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity risks like mutagenicity or cardiotoxicity. researchgate.netnih.gov For instance, studies on various naphthamide derivatives have shown they generally possess good solubility and absorption profiles with negligible predicted toxicity. researchgate.net

PropertyPredicted Value for this compoundLipinski's RuleReference
Molecular Weight186.21 g/mol ≤ 500 cymitquimica.com
Hydrogen Bond Donors2≤ 5-
Hydrogen Bond Acceptors2≤ 10-
LogPNot available≤ 5-

Pharmacokinetic Predictions

Pharmacokinetics, often abbreviated as PK, involves the study of a drug's absorption, distribution, metabolism, and excretion (ADMET). Predicting these properties early in the research process is crucial. In silico ADMET prediction tools employ quantitative structure-activity relationship (QSAR) models and other computational techniques to estimate these parameters based on a compound's chemical structure. apheris.com

Caco-2 Permeability : The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal absorption of drugs. researchgate.netevotec.com A high permeability coefficient (Papp) in this assay suggests good potential for oral absorption. nih.gov The predicted Caco-2 permeability for related naphthamides is in the range of -5.461 to -4.946, suggesting moderate absorption. acs.org

MDCK Permeability : Madin-Darby Canine Kidney (MDCK) cells are used to assess the permeability of compounds and identify those that may be substrates for efflux transporters. acs.org

P-glycoprotein (P-gp) Interaction : P-gp is a critical efflux transporter that pumps foreign substances out of cells, impacting drug absorption and distribution. mdpi.com Whether a compound is a substrate or inhibitor of P-gp is a key factor in its pharmacokinetic profile. acs.org

The following table summarizes the predicted ADMET properties for representative 2-naphthamide derivatives, which can serve as an estimation for compounds like this compound. acs.org

ParameterDescriptionPredicted Value Range for Related Naphthamides acs.org
Caco-2 Permeability (logPapp)Predicts intestinal absorption of drugs.-5.461 to -4.946
MDCK Permeability (nm/sec)Assesses permeability and potential for efflux.3.0 x 10⁻⁶ to 5.4 x 10⁻⁵
P-gp SubstrateIdentifies if the compound is transported out of cells by P-glycoprotein.No to Yes
P-gp InhibitorIdentifies if the compound blocks P-glycoprotein.No to Yes (varying degrees)

Blood-Brain Barrier Permeability Prediction

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from circulating substances. nih.gov For drugs targeting the CNS, the ability to cross this barrier is essential, while for peripherally acting drugs, inability to cross the BBB is desired to avoid CNS side effects. nih.gov

BBB permeability is often quantified as the logarithm of the ratio of the drug's concentration in the brain to that in the blood (logBB). researchgate.net A logBB value greater than 0.3 generally indicates a compound can readily cross the BBB, while a value less than -1.0 suggests it is poorly distributed to the brain. researchgate.net Computational models, often using machine learning algorithms like random forests or support vector machines, predict logBB based on molecular descriptors such as lipophilicity (logP), polar surface area, and molecular size. nih.govfrontiersin.org

For the class of 2-naphthamide derivatives, in silico models predict a low to medium ability to cross the BBB. mdpi.com This suggests that while some distribution into the brain may occur, these compounds are not typically predicted to be high-penetrant CNS agents.

ParameterDescriptionPrediction for Related Naphthamides mdpi.com
Blood-Brain Barrier (BBB) PermeabilityThe ability of the compound to cross from the blood into the brain.Low to Medium
CNS Permeability (logBB)Quantitative prediction of brain penetration.Values typically below 0.3

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and the bonds between them based on the topology of the electron density, which is a physical observable. wikipedia.orgias.ac.in This theory allows for the characterization of all types of chemical interactions, from strong covalent bonds to weak non-covalent interactions like hydrogen bonds. researchgate.net

A QTAIM analysis begins with the calculation of the electron density (ρ(r)) of the molecule. The analysis focuses on the critical points (CPs) where the gradient of the electron density is zero. wiley-vch.de Of particular interest are the bond critical points (BCPs) found between two interacting atoms. The properties of the electron density at these BCPs reveal the nature of the interaction: ias.ac.in

Electron Density (ρ(r)bcp) : The magnitude of the density at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)bcp) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r)bcp < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r)bcp > 0) indicates a closed-shell interaction, such as ionic bonds, hydrogen bonds, or van der Waals interactions, where electron density is depleted in the internuclear region. wiley-vch.de

Bond Ellipticity (ε) : This parameter measures the anisotropy of the electron density around the bond path and can indicate the π-character of a bond. wiley-vch.de

For a molecule like this compound, QTAIM analysis would be invaluable for quantifying the strength and nature of its intramolecular hydrogen bonds, such as those potentially forming between the amino group and the amide oxygen. It would also characterize the covalent bonding framework of the naphthalene (B1677914) ring system. ijnc.ir

Natural Bond Orbital (NBO) Analysis for Hydrogen Bonding

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wavefunctions of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de It is particularly powerful for analyzing delocalization effects and intermolecular or intramolecular interactions, such as hydrogen bonds. scilit.com

The core of NBO analysis for hydrogen bonding lies in quantifying the interaction between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis NBO. uni-muenchen.de For a typical hydrogen bond (X-H···Y), the key interaction is the delocalization of electron density from a lone pair (lp) of the acceptor atom (Y) into the antibonding σ* orbital of the donor X-H bond.

This donor-acceptor interaction can be energetically quantified using second-order perturbation theory. researchgate.net The stabilization energy, E(2), associated with this lp(Y) → σ*(X-H) interaction is a direct measure of the hydrogen bond's strength. researchgate.netresearchgate.net A larger E(2) value indicates a stronger hydrogen bond and a greater degree of charge transfer from the proton acceptor to the proton donor. researchgate.net

In the context of this compound, NBO analysis would precisely identify the donor (e.g., the lone pair on the carbonyl oxygen) and the acceptor (e.g., the antibonding orbital of an N-H bond from the amino group) involved in intramolecular hydrogen bonding. The calculated E(2) energy would provide a quantitative measure of the strength of this interaction, helping to explain the compound's conformational preferences and chemical properties.

Applications in Biomedical and Chemical Sensing Technologies

Fluorescence Probes for Biomarker Detection

Fluorescent probes are instrumental in modern biomedical research and clinical diagnostics, offering high sensitivity and selectivity for the detection of disease-related biomarkers. bath.ac.uk The development of "turn-on" fluorescent probes, which exhibit enhanced fluorescence upon binding to a specific target, is a particularly active area of research.

The cyanate (B1221674) anion (CNO⁻) has emerged as a significant biomarker for several diseases, including chronic kidney disease. nih.govchemicalbook.com It is formed in the body from the spontaneous degradation of urea. Accurate and sensitive detection of CNO⁻ levels in biological fluids is therefore crucial for disease diagnosis and monitoring. nih.govchemicalbook.com

A "turn-on" fluorescence probe based on 3-amino-2-naphthoic acid has been developed for the specific detection of CNO⁻. nih.govchemicalbook.com This probe demonstrates a significant increase in fluorescence intensity upon reaction with the cyanate anion. nih.govchemicalbook.com

Research Findings on CNO⁻ Detection:

FeatureObservationReference
Fluorescence Enhancement Up to a 9-fold increase in green fluorescence emission was observed upon reaction with CNO⁻. nih.govchemicalbook.com
Linear Range A good linear relationship between fluorescence enhancement and CNO⁻ concentration was found in the range of 0.5 to 200 μM. chemicalbook.com
Detection Limit The probe exhibits high sensitivity with a low detection limit of 260 nM. chemicalbook.com
Selectivity The probe demonstrates high selectivity for CNO⁻ over other potentially interfering species. chemicalbook.com
Real Sample Analysis The probe has been successfully applied to determine CNO⁻ concentrations in real samples, including tap water, human urine, and serum. nih.govchemicalbook.com

The "turn-on" fluorescence mechanism in probes like 3-amino-2-naphthoic acid is often based on processes that alter the electronic properties of the fluorophore upon interaction with the analyte. mdpi.com Common mechanisms include Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comrsc.orgnih.gov

In the case of the 3-amino-2-naphthoic acid-based probe for CNO⁻, the weakly fluorescent probe reacts with the cyanate anion, leading to a chemical modification that triggers a significant enhancement of its green fluorescence emission. nih.govchemicalbook.com This reaction effectively "turns on" the fluorescence of the molecule. This principle is not unique to CNO⁻ detection and has been applied to create probes for a variety of other analytes. mdpi.comrsc.org For instance, affecting the electron density on an amine group by forming an imine can lead to a substantial increase in the fluorescence quantum yield of certain fluorophores. mdpi.com

Development of Chemical Reagents for Life Sciences

Beyond specific biomarker detection, 3-amino-2-naphthamide and its analogs, such as 3-amino-2-naphthoic acid, serve as versatile biochemical reagents in life science research. medchemexpress.com Their inherent chemical properties make them useful as building blocks or functional components in a variety of applications. medchemexpress.comsigmaaldrich.com

These compounds are utilized in the synthesis of more complex molecules, including dyes and pigments, and as starting materials for creating novel fluorescent probes and other chemical tools for biological investigation. chemicalbook.comsigmaaldrich.com The reactivity of the amino and carboxylic acid groups allows for a range of chemical modifications, enabling the development of tailored reagents for specific research needs. sigmaaldrich.com

Future Directions and Research Perspectives for 3 Amino 2 Naphthamide

Exploration of Novel Derivatives with Enhanced Bioactivity

A key direction for future research lies in the rational design and synthesis of novel derivatives of 3-amino-2-naphthamide to enhance their biological activity and specificity. By strategically modifying the core structure, researchers aim to improve potency, selectivity, and pharmacokinetic profiles.

Recent studies have demonstrated the feasibility of this approach. For instance, a series of 4-substituted 2-naphthamide (B1196476) derivatives were developed and evaluated for their ability to inhibit the AcrB efflux pump in resistant bacteria. nih.gov The results showed that several of these new compounds were more potent efflux pump inhibitors (EPIs) than the parent compound, effectively synergizing with antibiotics like erythromycin (B1671065) and levofloxacin. nih.gov Similarly, another study focused on creating novel 2-naphthamide derivatives with substitutions at the N-position, leading to the identification of compounds with significant antibacterial, antifungal, and anticancer activities. acs.org Compound 8b from this series, for example, exhibited potent antibacterial activity against various strains, including MRSA, with MIC values comparable to ciprofloxacin. acs.org

Furthermore, research into related 3-hydroxy-2-naphthamide (B1585262) structures has yielded derivatives with promising anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.net The synthesis of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives led to compounds with high anti-inflammatory and antioxidant potential. researchgate.net These findings underscore the chemical tractability of the naphthamide scaffold and highlight its potential for generating diverse and potent bioactive molecules. Future work will likely focus on expanding the library of derivatives through techniques like parallel synthesis and high-throughput screening to identify new lead compounds for various diseases.

Table 1: Examples of this compound Derivatives and Their Bioactivities

Derivative ClassStructural ModificationTarget/ApplicationKey FindingsReference
4-Substituted 2-NaphthamidesSubstitution at the 4-position of the naphthalene (B1677914) ringEfflux Pump Inhibition (AcrB)Compounds 7c, 7g, 12i showed higher potency than the parent compound, synergizing with antibiotics. nih.gov
N-Substituted 2-NaphthamidesAddition of N-(4-substituted benzyl) and N-(3-morpholinopropyl) groupsAntibacterial, Antifungal, AnticancerCompound 8b showed good antibacterial activity against E. coli, MRSA, and others. acs.org
Thiazolidinone-NaphthamidesFusion with a thiazolidinone ringAnti-inflammatory, AntioxidantCompound S16 displayed high anti-inflammatory activity; compound S20 showed strong antioxidant potential. researchgate.net

Advanced Mechanistic Elucidation of Biological Effects

While initial studies have identified promising biological activities, a deeper understanding of the molecular mechanisms of action is crucial for further development. Future research must focus on elucidating the specific cellular pathways and molecular targets through which this compound and its derivatives exert their effects.

For derivatives showing antimicrobial activity, research has pointed towards mechanisms like the inhibition of bacterial efflux pumps, which are responsible for multidrug resistance. nih.gov Certain 2-naphthamide derivatives have been specifically identified as inhibitors of the AcrB protein in E. coli. nih.gov Other studies suggest that naphthamide derivatives may act as inhibitors of dihydrofolate reductase (DHFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are validated targets for antimicrobial and anticancer therapies, respectively. acs.org

Future investigations should employ a range of biochemical and molecular biology techniques to confirm these targets and uncover new ones. This includes enzyme inhibition assays, protein binding studies, and gene expression profiling to understand the downstream effects of compound activity. For instance, exploring whether the anti-inflammatory properties of some derivatives are linked to the inhibition of reactive oxygen species, as seen with the related compound 3-hydroxy-2-naphthamide, could be a fruitful avenue. A thorough mechanistic understanding will enable the optimization of derivatives for higher target specificity and reduced off-target effects.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. scielo.org.mxnih.gov Applying these integrated approaches to the this compound scaffold can significantly accelerate the identification and optimization of lead compounds. researchgate.net

Computer-Aided Drug Design (CADD) methodologies, such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies, can be used to predict how different structural modifications will affect binding affinity and biological activity. researchgate.netnih.gov This allows for the in silico screening of large virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. scielo.org.mx This approach has already been successfully applied to naphthamide-related compounds. For example, molecular docking studies were used to understand the binding interactions of novel 2-naphthamide derivatives with their target proteins, providing insights to guide further design. acs.orgresearchgate.net

Future research should leverage these computational tools more extensively. For example, molecular dynamics simulations can predict the stability of the ligand-protein complex over time, while ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can help to identify candidates with favorable drug-like properties early in the discovery pipeline. nih.govresearchgate.net This iterative cycle of computational design followed by experimental synthesis and biological evaluation will streamline the path from initial hit to optimized lead compound. nih.gov

Development of Targeted Delivery Systems for Naphthamide-based Therapeutics

Even a highly potent therapeutic agent can be limited by poor solubility, instability, or an inability to reach its target site in the body. The development of targeted drug delivery systems for promising this compound derivatives is a critical future direction to overcome these challenges and enhance therapeutic outcomes. xiahepublishing.com

Nanotechnology offers a variety of platforms for advanced drug delivery, including liposomes, polymeric nanoparticles, and dendrimers. nih.gov These nanocarriers can encapsulate naphthamide-based drugs, protecting them from degradation, improving their solubility, and controlling their release profile. nih.gov By modifying the surface of these nanoparticles with specific targeting ligands (e.g., antibodies or peptides), the drug can be directed specifically to diseased cells or tissues, such as tumors or infected sites. nih.gov This targeted approach increases the drug's concentration at the site of action while minimizing exposure to healthy tissues, thereby reducing systemic side effects. xiahepublishing.comnih.gov

Future research in this area should focus on formulating the most effective this compound derivatives into various nanocarrier systems. ijbcp.com For instance, anticancer naphthamides could be loaded into nanoparticles targeted to cancer-specific cell surface receptors. A related compound has already been proposed for conjugation to nanoparticles for tumor-specific imaging, highlighting the potential of this strategy. vulcanchem.com The stability, drug-loading capacity, release kinetics, and in vivo efficacy of these formulations will need to be systematically evaluated to develop viable, targeted therapeutic strategies for clinical use.

Q & A

Q. How should researchers structure literature reviews to identify gaps in this compound applications?

  • Methodological Answer : Follow scoping review protocols: define inclusion criteria (e.g., peer-reviewed studies from 2010–2025), map themes (e.g., catalytic vs. biological applications), and consult stakeholders (e.g., synthetic chemists) to prioritize underexplored areas. Use tools like PRISMA-ScR for reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.